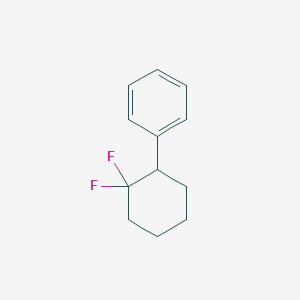

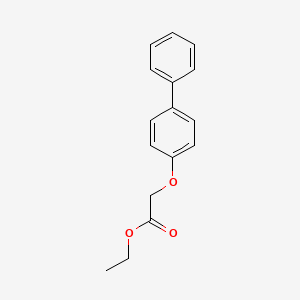

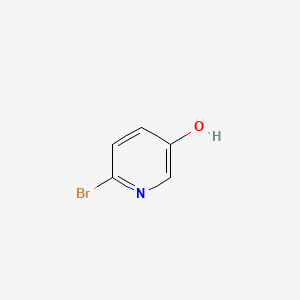

![molecular formula C48H32N2 B6593448 9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole CAS No. 57102-51-9](/img/structure/B6593448.png)

9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“9,9’-bis([1,1’-biphenyl]-4-yl)-3,3’-bi-9H-carbazole” is a complex organic compound. It is used as a host material for efficient solution-processed red and green phosphorescent devices .

Synthesis Analysis

The synthesis of similar compounds often involves the use of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH). These BFILs are synthesized and characterized by NMR and MS. The acidity of these BFILs is measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs is determined by Ellman’s method .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and nitrogen atoms. The exact structure would require more specific information or advanced analytical techniques .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. It has been noted that the use of BFILs in the condensation reaction of 9-fluorenone and phenol can achieve nearly 100% conversion of 9-fluorenone with a high selectivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure. It is a solid at room temperature with a melting point of 437-442 °C .科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

The molecule has been explored for its application in OLEDs, where its ability to facilitate efficient electron transport and emit light is of particular interest. Recent advancements have highlighted carbazole-based materials, including 9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole, for their roles in developing tunable OLED devices. These materials are noted for their high performance, offering a broad range of color outputs and enhanced device efficiencies. The research emphasizes the structural design and synthesis of such materials, aiming to optimize OLED performance through improved light emission and stability (Ledwon, 2019).

Luminescent Materials

The incorporation of carbazole units into luminescent materials is another significant area of application. The design and synthesis of carbazole-based molecules, including the mentioned compound, have been targeted towards creating materials that exhibit strong luminescence. These efforts are directed at both improving the understanding of the fundamental properties of such materials and their application in various technologies, including sensors and imaging devices. This line of research has contributed to the development of materials with enhanced optical properties, suitable for a range of applications from medical imaging to environmental sensing (Squeo & Pasini, 2020).

Photonic and Electronic Applications

The compound's potential extends to photonic and electronic applications, where its ability to form part of conjugated systems makes it valuable. Research in this domain focuses on exploring the electronic properties of carbazole-based materials and their utility in devices that rely on the manipulation of light and electricity. This encompasses the development of materials for photoelectric conversion elements, image sensors, and other optoelectronic devices, where the unique properties of carbazole derivatives can lead to enhanced performance and new functionalities (Aggarwal, Sushmita, & Verma, 2019).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have been shown to interact with various cellular and molecular targets, including enzymes and receptors involved in signal transduction pathways .

Mode of Action

It is known that similar biphenyl and carbazole derivatives can interact with their targets, leading to changes in cellular processes . These interactions often involve binding to the target, which can alter its activity and trigger downstream effects.

Biochemical Pathways

For instance, certain biphenyl compounds are degraded via the protocatechuate (PCA) 4,5-cleavage pathway or multiple 3-O-methylgallate (3MGA) catabolic pathways .

Pharmacokinetics

Similar compounds are known to exhibit various pharmacokinetic properties, which can influence their bioavailability and overall biological effects .

Result of Action

For instance, certain biphenyl and carbazole derivatives have been reported to exhibit potent antibacterial activities .

Action Environment

The action, efficacy, and stability of 9,9’-bis([1,1’-biphenyl]-4-yl)-3,3’-bi-9H-carbazole can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the properties of similar compounds . Additionally, the physical and chemical properties of the environment, such as temperature and pH, can also influence the action of these compounds.

特性

IUPAC Name |

9-(4-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H32N2/c1-3-11-33(12-4-1)35-19-25-39(26-20-35)49-45-17-9-7-15-41(45)43-31-37(23-29-47(43)49)38-24-30-48-44(32-38)42-16-8-10-18-46(42)50(48)40-27-21-36(22-28-40)34-13-5-2-6-14-34/h1-32H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEOOAAZBOGDSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H32N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

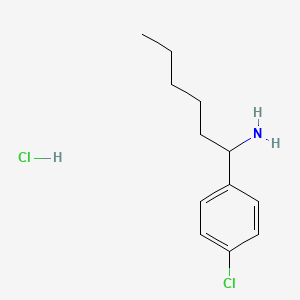

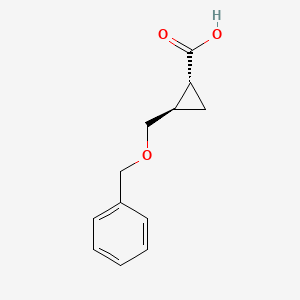

![2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B6593423.png)

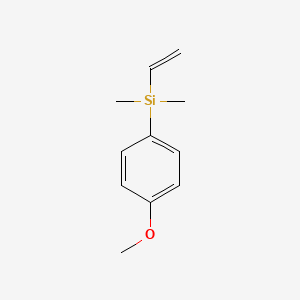

![3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B6593438.png)

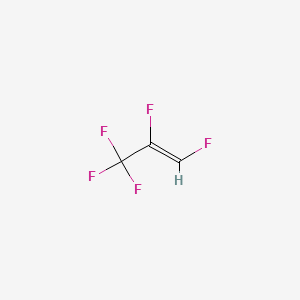

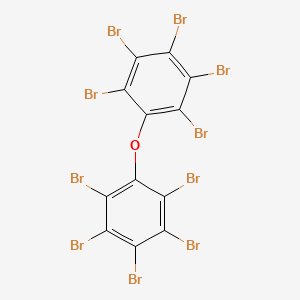

![cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron](/img/structure/B6593444.png)